2,2,5,5-tetramethylcyclopentan-1-ol
Description
2,2,5,5-Tetramethylcyclopentan-1-ol is a cyclic alcohol with a cyclopentane backbone substituted by four methyl groups at the 2 and 5 positions and a hydroxyl (-OH) group at the 1 position. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol. The compound’s structure combines steric bulk from the methyl groups with the polarity of the hydroxyl group, influencing its physical, chemical, and biological properties.
Properties
CAS No. |
15231-50-2 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-tetramethylcyclopentan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,5,5-tetramethylcyclopentanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Substitution: Various halogenating agents or nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: 2,2,5,5-Tetramethylcyclopentanone.
Reduction: Different alcohol derivatives.
Substitution: Halogenated or other substituted cyclopentanol derivatives.
Scientific Research Applications
2,2,5,5-Tetramethylcyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Functional Group and Reactivity Comparisons
2,5-Di(cyclopentylidene)cyclopentan-1-one (C₁₅H₂₀O)
- Functional Group : Ketone (-C=O) at position 1.
- Substituents : Bulky cyclopentylidene groups at positions 2 and 4.
- Reactivity : The ketone group is electrophilic, favoring nucleophilic additions (e.g., Grignard reactions), while steric hindrance from cyclopentylidene groups may slow reactions.
- Physical Properties : Higher molecular weight (216.32 g/mol ) and lower polarity compared to the target alcohol, leading to reduced water solubility.
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone (C₉H₁₂Cl₄O)
- Functional Group : Ketone (-C=O) with four chloromethyl (-CH₂Cl) substituents.
- Reactivity : Chlorine atoms enable nucleophilic substitution (e.g., SN2 reactions), while the ketone participates in condensation reactions.
- Physical Properties : Higher polarity due to Cl substituents, increasing boiling point and environmental persistence compared to methyl-substituted analogs.
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O)
- Functional Group : Ether (-O-) in a dihydrofuran ring.
- Substituents : Bromine atoms and phenyl groups.
- Reactivity : Bromine supports electrophilic substitution, while phenyl groups enhance aromatic stability. The ether oxygen is less reactive than alcohols or ketones.
Physical and Environmental Properties
*Estimated based on molecular weight and substituent effects.
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